

# ER-Tracker™ Blue-White DPX: A Technical Guide for Advanced Cellular Imaging

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Compound of Interest		
Compound Name:	ER-Tracker Blue-White DPX	
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ER-Tracker™ Blue-White DPX is a highly photostable and selective fluorescent probe designed for the precise labeling and visualization of the endoplasmic reticulum (ER) in living cells. This guide provides a comprehensive overview of its technical specifications, mechanism of action, and detailed protocols for its application in advanced cellular imaging and analysis.

## **Core Principles and Mechanism of Action**

ER-Tracker™ Blue-White DPX is a member of the Dapoxyl™ (DPX) dye family, which is characterized by a large Stokes shift and environmental sensitivity.[1] Its high selectivity for the endoplasmic reticulum is attributed to its chemical structure, which facilitates its accumulation within the ER membranes.[2] The probe is cell-permeant, allowing for straightforward loading into live cells.[1]

The fluorescence of ER-Tracker™ Blue-White DPX is sensitive to the polarity of its local environment.[1][2] As the polarity of the solvent increases, the emission maximum shifts to a longer wavelength, and the quantum yield decreases.[1][2] This property results in enhanced fluorescence emission within the unique lipid environment of the ER.[2] This solvatochromic behavior also makes it a valuable tool for studying changes in the ER membrane environment under various physiological and pathological conditions, such as ER stress.[2]

A key feature of ER-Tracker™ Blue-White DPX is its selective binding to sulfonylurea receptors of ATP-sensitive K+ channels, which are prominently located on the ER.[1] This specific binding



mechanism distinguishes it from less selective dyes that may also stain other organelles like mitochondria.[1]

### **Quantitative Data Summary**

The following tables summarize the key quantitative properties of ER-Tracker™ Blue-White DPX.

Property	Value	Reference
Excitation Wavelength (Peak)	~372-374 nm	[3][4]
Emission Wavelength Range	430 - 640 nm	[2][4]
Stokes Shift	~185 nm	[3]
Molecular Weight	580.53 g/mol	[1][5]
Molecular Formula	C26H21F5N4O4S	[5]
Supplied Concentration	1 mM in DMSO	[1][4]
Recommended Working Concentration	100 nM - 1 μM	[6][7]

## **Experimental Protocols Live-Cell Staining Protocol for Adherent Cells**

This protocol is optimized for staining adherent cells cultured on coverslips or in imaging dishes.

- Cell Preparation: Culture adherent cells on a sterile coverslip or imaging dish to the desired confluency.
- Reagent Preparation: Prepare the ER-Tracker™ Blue-White DPX working solution by diluting
  the 1 mM stock solution in a serum-free cell culture medium or Phosphate-Buffered Saline
  (PBS) to a final concentration of 100 nM 1 µM. The optimal concentration may vary
  depending on the cell type and experimental conditions.



- Staining:
  - Remove the culture medium from the cells.
  - Add the pre-warmed staining solution to the cells, ensuring the entire surface is covered.
  - Incubate the cells for 15-30 minutes at 37°C.[1]
- Washing:
  - Remove the staining solution.
  - Wash the cells twice with fresh, pre-warmed, probe-free medium.
- Imaging: Image the cells using a fluorescence microscope equipped with a DAPI or UV longpass filter set.[4][8]

#### **Live-Cell Staining Protocol for Suspension Cells**

This protocol is suitable for staining cells grown in suspension.

- Cell Preparation:
  - Centrifuge the cell suspension at 1000 x g for 3-5 minutes at 4°C and discard the supernatant.
  - Wash the cells twice with PBS, centrifuging after each wash.
  - Resuspend the cells to a density of 1x10<sup>6</sup> cells/mL.[6]
- Reagent Preparation: Prepare the ER-Tracker<sup>™</sup> Blue-White DPX working solution as described for adherent cells.
- Staining:
  - Add 1 mL of the working solution to the cell suspension.
  - Incubate at room temperature for 5-30 minutes.



- Washing:
  - Centrifuge the cells at 400 x g for 3-4 minutes at 4°C and discard the supernatant.
  - Wash the cells twice with PBS.[6]
- Imaging: Resuspend the cells in serum-free medium or PBS for observation by fluorescence microscopy or flow cytometry.[6]

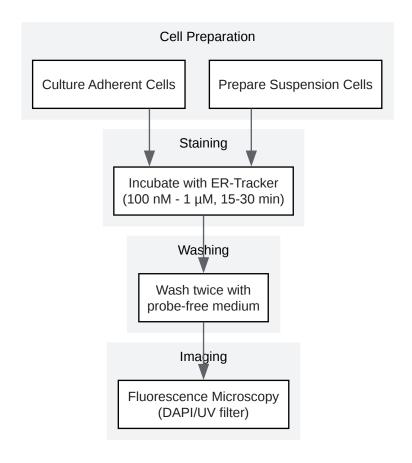
#### **Fixation and Permeabilization**

ER-Tracker™ Blue-White DPX is primarily intended for live-cell imaging. However, staining can be partially retained after fixation.

- Fixation: After live-cell staining, cells can be fixed with 4% formaldehyde for 10-20 minutes at 37°C.[1][9] It is important to note that this will result in a significant loss of the fluorescence signal.[4]
- Permeabilization: For subsequent immunostaining, cells can be permeabilized with a solution of 0.2% Triton X-100 for 10 minutes.[9]

## Visualizations Experimental Workflow for Live-Cell Imaging



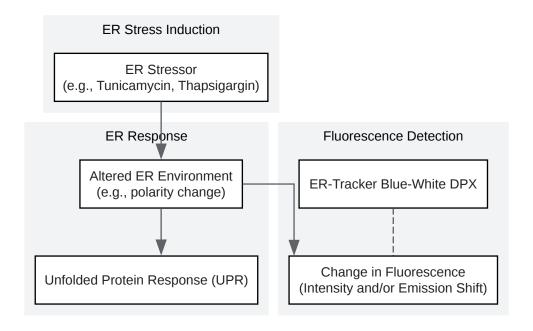


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Caption: Workflow for staining live cells with ER-Tracker™ Blue-White DPX.

#### **Conceptual Signaling Pathway in ER Stress Studies**



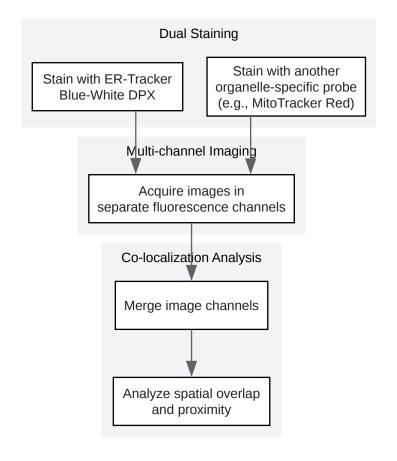


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Caption: Use of ER-Tracker™ in monitoring ER stress-induced changes.

### **Co-localization Experimental Logic**





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Caption: Logical workflow for co-localization studies with ER-Tracker™.

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